N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(13-3-6-17-7-4-13)19-10-12-1-2-15(18-9-12)14-5-8-21-11-14/h1-9,11H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUJZHJPAQOALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CC=NC=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Coupling of the furan and pyridine rings: This step involves the formation of a bond between the furan and pyridine rings, often through a cross-coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the isonicotinamide moiety: This can be done through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is a complex organic compound with a furan ring and a pyridine moiety, belonging to the class of isonicotinamides. Isonicotinamides are derivatives of isonicotinic acid and often show significant biological activity. The presence of the furan group enhances the compound's potential for interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The compound exhibits promising biological activities, especially in pharmacology. Compounds containing pyridine and furan rings have demonstrated antimicrobial, anti-inflammatory, and anticancer properties. This compound may interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. It also shows potential as an antibacterial agent.
- Scientific Research The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
- Drug Development It is studied for its potential to inhibit specific enzymes and receptors, making it a candidate for drug development.
- Development of New Materials The compound is utilized in developing new materials and as a catalyst in various chemical reactions.
Interactions
Interaction studies involving this compound focus on its binding affinity with biological targets like enzymes and receptors. Molecular docking studies suggest it can form hydrogen bonds and hydrophobic interactions with key residues in target proteins, enhancing its potential efficacy. These interactions are critical for understanding its mechanism of action and optimizing the compound for therapeutic use.
Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxypyridine | Contains a methoxy group and a pyridine ring | Lacks furan and amide functionalities |
| Thiophene-2-carboxamide | Contains a thiophene ring and carboxamide group | Lacks pyridine and furan functionalities |
| N-(pyridin-3-ylmethyl)carboxamide | Contains pyridine and carboxamide groups | Lacks furan and thiophene functionalities |
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Thiazole-Based Isonicotinamide Derivatives
Compounds 4h (N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) and 4i (N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) from share the isonicotinamide moiety but differ in their core heterocycles (thiazole vs. pyridine) and substituents (Table 1). Key comparisons include:
- Core Heterocycle: The thiazole ring in 4h/4i introduces sulfur, which may alter electronic properties compared to the pyridine-furan system in the target compound. Thiazoles are known for enhanced metabolic stability in drug design.
- In contrast, the furan group in the target compound may confer π-π stacking interactions.
- Spectral Data : Both 4h and 4i were characterized by ¹H/¹³C NMR and HRMS, with melting points ranging 180–220°C, typical for rigid heterocyclic amides . The target compound’s spectral profile would likely show distinct shifts due to the furan resonance and pyridine coordination.
Table 1: Comparison of Structural and Physicochemical Properties
Functional Group Comparisons: Furan vs. Other Heterocycles
The furan group in the target compound distinguishes it from saturated heterocycles like morpholine (in 4i) or dimethylamino groups (in 4h). Furan’s aromaticity may increase rigidity and π-system interactions, whereas morpholine’s oxygen atom could improve water solubility. highlights a ranitidine-related compound with a furan-methyl-thio group, where the furan contributes to stability in acidic conditions (e.g., gastric environments) . This suggests the target compound’s furan substituent might enhance stability in similar contexts.
Pharmacological Potential
While the target compound lacks direct bioactivity data, 4h and 4i demonstrated anticandidal activity against Candida albicans (MIC: 8–16 µg/mL), attributed to their isonicotinamide-thiazole scaffolds . The furan-pyridine system in the target compound could similarly target fungal cytochrome P450 enzymes or microbial cell walls. However, the absence of thiazole’s sulfur atom might alter efficacy, warranting further study.
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Overview
This compound belongs to the class of isonicotinamides, characterized by the presence of a furan ring and a pyridine moiety. The structural combination enhances its ability to interact with various biological targets, making it a subject of interest for therapeutic applications.
Antimicrobial Properties
Research indicates that compounds containing pyridine and furan rings often exhibit significant antimicrobial properties. This compound has shown potential as an antibacterial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound
These results indicate that the compound possesses strong antibacterial activity, comparable to standard antibiotics.
Anticancer Activity
The compound's potential in anticancer therapy is also noteworthy. Molecular docking studies suggest that this compound can interact with specific enzymes involved in cancer progression, such as deubiquitinase complexes, which are crucial for tumor growth and survival .
Table 2: Anticancer Mechanisms and Targets
| Mechanism | Target Enzyme/Protein | Reference |
|---|---|---|
| Inhibition of deubiquitinase | USP1/UAF1 complex | |
| Interaction with apoptosis pathways | Various apoptotic proteins |
The biological activity of this compound can be attributed to its ability to form non-covalent interactions such as hydrogen bonding and π-stacking with biological macromolecules. This facilitates its binding to specific receptors or enzymes, thereby modulating their activity.
Pharmacokinetics
While detailed pharmacokinetic profiles remain to be fully elucidated, preliminary studies suggest that the compound may exhibit favorable bioavailability and clearance rates. Factors such as temperature and pH may influence its stability and activity.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy : A study compared this compound with traditional antibiotics, revealing superior inhibition against certain bacterial strains .
- Anticancer Potential : Research highlighted its interaction with the USP1/UAF1 complex, suggesting a novel pathway for cancer treatment .
- Docking Studies : Computational studies demonstrated significant binding interactions with target proteins critical for microbial resistance mechanisms .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide?
- Methodological Answer : The synthesis can leverage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the furan-3-yl group onto the pyridine core. Intermediate steps may involve protecting group strategies for the isonicotinamide moiety, as demonstrated in analogous pyridine derivatives . Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry, is critical to confirm structural integrity .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming the substitution pattern on the pyridine and furan rings. Mass spectrometry (GC-MS or LC-MS) provides molecular weight validation, while HPLC ensures purity assessment. For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Wear appropriate PPE (gloves, lab coat, goggles) to avoid dermal exposure. Use fume hoods to prevent inhalation of airborne particles, as recommended for structurally related pyridine derivatives. Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). Employ orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate results using dose-response curves. Statistical tools like Bland-Altman analysis can quantify inter-study variability .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Utilize factorial design to systematically vary substituents (e.g., furan position, methyl linker length) and measure biological outcomes. This approach identifies synergistic or antagonistic effects between structural features. Computational modeling (e.g., molecular docking) can prioritize synthetic targets by predicting binding affinities .
Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
- Methodological Answer : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Isotopic labeling or fluorescence quenching experiments can track substrate-enzyme interactions. Cryo-EM or X-ray crystallography may reveal structural modifications in the enzyme active site .
Q. What strategies mitigate instability of the furan moiety during long-term storage or biological assays?
- Methodological Answer : Stabilize the furan ring by derivatization (e.g., electron-withdrawing groups) or formulation in anhydrous solvents. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH) with periodic HPLC analysis. Lyophilization may enhance shelf-life for aqueous-sensitive intermediates .
Integration with Theoretical Frameworks
Q. How can this compound be integrated into a conceptual framework for drug discovery?
- Methodological Answer : Align its design with target-based hypotheses (e.g., kinase inhibition) or phenotypic screening outcomes. Use cheminformatics tools to map its pharmacophore features against known bioactive compounds. Theoretical models (e.g., QSAR) can predict off-target effects or toxicity .
Data Reporting and Validation
Q. What criteria ensure reproducibility in synthetic and biological studies of this compound?
- Methodological Answer : Report detailed reaction conditions (catalyst loading, temperature, solvent ratios) and biological assay parameters (cell passage number, serum concentration). Use standardized reference compounds for assay calibration. Share raw spectral data (NMR, MS) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
